molecular formula C11H13ClNO4- B13963133 2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate

2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate

Cat. No.: B13963133
M. Wt: 258.68 g/mol
InChI Key: VYGVGRQOOIHTMX-UHFFFAOYSA-M
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Description

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate is a chemical compound that belongs to the class of benzonitriles. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes an amino group, a chloropropoxy group, and a methoxy group attached to a benzoate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-Amino-4-methoxybenzoic acid with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents such as methanol, ethanol, and acetonitrile are commonly used in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of chronic lymphocytic leukemia and small lymphocytic lymphoma.

    Industry: Utilized in the production of various chemical products and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in the context of its potential anticancer properties, it may inhibit specific pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile
  • 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Uniqueness

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H13ClNO4-

Molecular Weight

258.68 g/mol

IUPAC Name

2-amino-4-(3-chloropropoxy)-5-methoxybenzoate

InChI

InChI=1S/C11H14ClNO4/c1-16-9-5-7(11(14)15)8(13)6-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)/p-1

InChI Key

VYGVGRQOOIHTMX-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)[O-])N)OCCCCl

Origin of Product

United States

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